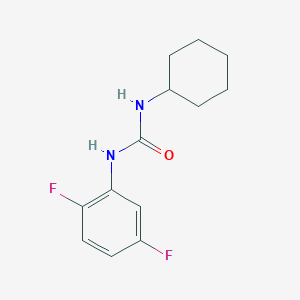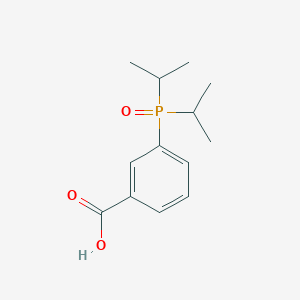
5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBPPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CBPPT belongs to the class of pyrimidinetrione derivatives and has been extensively studied for its therapeutic applications in various diseases.
作用机制
The mechanism of action of 5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies suggest that this compound can interact with various cellular targets, including DNA, enzymes, and proteins, leading to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound can also modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways, which are involved in various cellular processes.
实验室实验的优点和局限性
5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high concentrations.
未来方向
Several future directions can be explored for 5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including:
1. Development of this compound derivatives with improved pharmacological properties.
2. Investigation of this compound's potential therapeutic applications in other diseases, including cardiovascular diseases and autoimmune disorders.
3. Elucidation of the mechanism of action of this compound at the molecular level.
4. Assessment of the safety and efficacy of this compound in preclinical and clinical studies.
5. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Several future directions can be explored for this compound, including the development of this compound derivatives with improved pharmacological properties and investigation of its potential therapeutic applications in other diseases.
合成方法
5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is followed by the addition of phenylhydrazine and sodium ethoxide, which leads to the formation of this compound.
科学研究应用
5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the potential anticancer properties of this compound, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
属性
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOWFQLWQKKOJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)
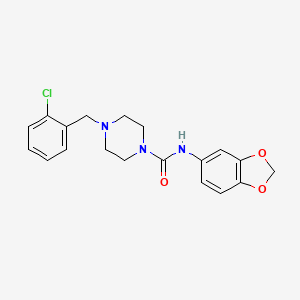
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437414.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N',N'''-1,3-phenylenebis[N-(4-fluorophenyl)urea]](/img/structure/B5437422.png)
![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
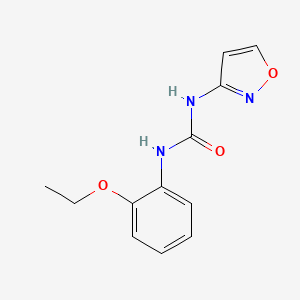
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)
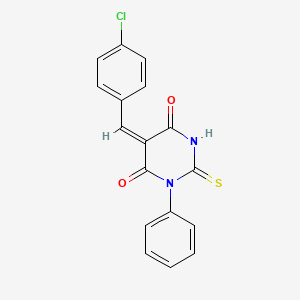
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5437453.png)
